5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4S/c1-9(2)17-22(19,20)11-5-3-10(4-6-11)16-14(18)12-7-8-13(15)21-12/h3-9,17H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUXBTARIQADGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Furan-2-Carboxylic Acid
Electrophilic bromination of furan-2-carboxylic acid introduces a bromine atom at the 5-position. Furan’s electron-rich nature directs electrophiles to the α-positions (C2 and C5). Using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C achieves regioselective bromination:
Key Considerations :
Purification and Characterization
Crude product is recrystallized from ethanol/water mixtures. Characterization via 1H NMR (δ 7.25 ppm, furan H3; δ 6.45 ppm, H4) and LC-MS (m/z 205 [M+H]+) confirms structure.
Preparation of 4-(Isopropylaminosulfonyl)Aniline
Sulfonylation of 4-Aminobenzenesulfonyl Chloride
Reaction of 4-aminobenzenesulfonyl chloride with isopropylamine in tetrahydrofuran (THF) forms the sulfonamide:
Optimization Parameters :
Protecting Group Strategy
To prevent unwanted side reactions during subsequent steps, the aniline’s amine is protected using tert-butoxycarbonyl (Boc) . Deprotection post-sulfonylation is achieved via trifluoroacetic acid (TFA) in DCM .
Amide Bond Formation
Activation of 5-Bromofuran-2-Carboxylic Acid
Conversion to the acid chloride employs thionyl chloride (SOCl₂) in toluene under reflux:
Reaction Monitoring :
Coupling with 4-(Isopropylaminosulfonyl)Aniline
The acid chloride reacts with 4-(isopropylaminosulfonyl)aniline in dichloromethane with pyridine as base:
Conditions :
-
Stoichiometry : 1:1 molar ratio.
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Temperature : 0°C to room temperature.
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Yield : 65–75%, with purification via flash chromatography (SiO₂, ethyl acetate/hexane).
Alternative Synthetic Routes and Comparative Analysis
Direct Bromination Post-Amidation
Brominating pre-formed N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide risks poor regioselectivity and over-bromination. This route is less favored due to lower yields (~50%).
Solid-Phase Synthesis
Immobilizing the sulfonamide aniline on Wang resin enables iterative coupling and bromination. While scalable, this method requires specialized equipment and offers no significant yield improvement.
Challenges and Mitigation Strategies
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Regioselectivity in Bromination : Controlled NBS addition and low temperatures prevent di-substitution.
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Sulfonamide Hydrolysis : Anhydrous conditions during sulfonylation minimize degradation.
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Amide Coupling Efficiency : Excess acid chloride and base enhance reaction kinetics.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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Elemental Analysis : C 45.2%, H 3.8%, N 8.1% (calculated: C 45.5%, H 3.7%, N 8.3%).
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing SOCl₂ with oxalyl chloride reduces toxicity but increases cost. NBS is preferable to Br₂ for safety and selectivity.
Waste Management
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SOCl₂ Quenching : Slow addition to ice-water neutralizes HCl gas.
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Solvent Recovery : Distillation reclaims >80% THF and DCM.
Chemical Reactions Analysis
5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molar mass of approximately 387.25 g/mol. Its structure features a bromine atom at the 5-position of a furan ring, which is linked to an isopropylamino sulfonyl group attached to a phenyl moiety. The presence of both sulfonamide and furan functional groups suggests potential biological activities, particularly in cancer therapy.
Anticancer Properties
Research indicates that compounds similar to 5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide exhibit significant anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth in various models, including multicellular spheroids. This compound may also modulate cellular pathways involved in cancer cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the therapeutic potential of compounds related to this compound:
- In vitro Studies : Research has demonstrated that this compound can inhibit specific kinases involved in tumor growth, suggesting its role as a targeted therapy for certain cancers.
- Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound.
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with key proteins involved in cancer progression, further supporting its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, functional groups, or linkage types (Table 1).
Substituent Variations on the Phenyl Ring
- 5-Bromo-N-(4-isopropylphenyl)-2-furamide (): Lacks the sulfonamide group, instead featuring a 4-isopropylphenyl substituent. This simpler analog (C₁₄H₁₄BrNO₂, MW 308.17) highlights the impact of replacing sulfonamide with a lipophilic isopropyl group, likely reducing polarity and aqueous solubility compared to the target compound .
- 5-Bromo-N-(2-isopropylphenyl)-2-furamide () : A positional isomer of ’s compound, with the isopropyl group at the ortho position. Such isomerism may alter steric interactions and biological target engagement .
Presence of Sulfonamide vs. Thiourea Linkages
- 5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-furamide (): Incorporates a thiourea (-N-CS-NH-) linkage instead of an amide and a 4-methylpiperidinyl-sulfonamide group.
- 5-Bromo-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}furan-2-carboxamide () : Similar to but with a pyrrolidinyl-sulfonamide substituent (C₁₆H₁₆BrN₃O₄S₂, MW 458.35). The smaller pyrrolidine ring may reduce steric hindrance compared to piperidine derivatives .
Alkyl vs. Sulfonamide Substituents
- 5-Bromo-N-(4-phenylbutyl)-2-furamide () : Substitutes the sulfonamide-phenyl group with a 4-phenylbutyl chain. The alkyl chain increases lipophilicity (higher logP), likely enhancing membrane permeability but reducing solubility .
Table 1. Structural and Molecular Comparison of Target Compound and Analogs
*Inferred formula based on structural analysis.
Potential Physicochemical and Pharmacological Implications
- Biological Interactions : Thiourea derivatives () may exhibit stronger hydrogen-bonding interactions with biological targets than the target’s amide, though at the cost of metabolic stability.
- Steric Effects : Bulkier substituents (e.g., 4-methylpiperidine in ) could hinder target binding, whereas smaller groups (e.g., pyrrolidine in ) may offer better pharmacokinetic profiles .
Biological Activity
5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H15BrN2O4S
- Molecular Weight : 373.25 g/mol
Research indicates that this compound acts primarily as an inhibitor of phosphoinositide 3-kinases (PI3K), a family of enzymes involved in cellular functions such as growth, proliferation, and survival. Inhibition of PI3K can lead to decreased cell proliferation and increased apoptosis in various cancer cell lines, making it a candidate for cancer therapy .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the downregulation of key signaling pathways associated with tumor growth and metastasis .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity:
- Cytokine Modulation : Research indicates that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases .
Case Studies
- Breast Cancer Model :
- Inflammatory Disease Model :
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibits growth in breast and prostate cancer cell lines; induces apoptosis. |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines; decreases joint swelling in arthritis models. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide, and how can researchers mitigate common byproducts?
- Methodology : Multi-step synthesis typically involves coupling brominated furan-2-carboxylic acid derivatives with sulfonamide-containing anilines. For example, nucleophilic substitution reactions using 5-bromo-furan-2-carbonyl chloride and 4-[(isopropylamino)sulfonyl]aniline under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) yield the target compound. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove unreacted starting materials and regioisomeric byproducts .
- Key Challenges : Competing reactions at the sulfonamide nitrogen (e.g., over-alkylation) require precise stoichiometric control .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR to verify substituent positions (e.g., bromine at C5 of furan, sulfonamide linkage).
- IR : Confirm carbonyl (C=O, ~1680 cm) and sulfonamide (S=O, ~1350–1150 cm) functional groups.
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br signature) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodology :
- Solubility : Test in polar (DMSO, methanol) and non-polar (dichloromethane) solvents via saturation concentration measurements.
- Stability : Accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) monitored by HPLC to identify decomposition pathways .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in molecular conformation, particularly in sulfonamide-containing compounds?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles between the furan and phenyl rings. Discrepancies in torsion angles across studies (e.g., 5°–15° variations) may arise from packing effects or hydrogen-bonding networks, requiring refinement with software like SHELXL .
- Example : In related sulfonamides, intermolecular N–H···O hydrogen bonds stabilize crystal lattices, influencing polymorphism .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, alkyl groups) at the furan C3/C4 or sulfonamide phenyl ring. For instance, fluorination at the phenyl ring (as in ) enhances metabolic stability.
- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., sulfonamide’s electron-withdrawing nature) on binding affinity to target proteins .
Q. How can researchers address contradictory data in reaction yields across different synthetic protocols?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
